
2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2,3-dihidro-1H-inden-4-il)etanol es un compuesto orgánico que presenta una estructura de indano con un grupo funcional amino e hidroxilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Amino-2-(2,3-dihidro-1H-inden-4-il)etanol normalmente implica la reducción de 2,3-dihidro-1H-inden-4-ona seguida de una aminación.
Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden implicar procesos de hidrogenación catalítica y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas como la cristalización y la cromatografía son comunes en entornos industriales .
Tipos de Reacciones:
Oxidación: El grupo hidroxilo en 2-Amino-2-(2,3-dihidro-1H-inden-4-il)etanol puede sufrir oxidación para formar cetonas o aldehídos correspondientes.
Reducción: El compuesto se puede reducir aún más para formar derivados saturados.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Agentes halogenantes como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) seguidos de nucleófilos.
Productos Principales:
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alcoholes saturados.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible papel en la inhibición de enzimas y como bloque de construcción para compuestos biológicamente activos.
Medicina: Explorado por sus posibles efectos terapéuticos, incluido su uso en el desarrollo de medicamentos dirigidos a trastornos neurológicos.
Industria: Utilizado en la producción de productos químicos especiales y como precursor para diversas aplicaciones industriales[][3].
Mecanismo De Acción
El mecanismo de acción de 2-Amino-2-(2,3-dihidro-1H-inden-4-il)etanol implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los grupos amino e hidroxilo le permiten formar enlaces de hidrógeno e interactuar con sitios activos, potencialmente inhibiendo la actividad enzimática o modulando la función del receptor. Estas interacciones pueden conducir a varios efectos biológicos, incluidos cambios en las vías de señalización celular[3][3].
Compuestos Similares:
2-Aminoindano: Comparte una estructura de indano similar pero carece del grupo hidroxilo.
2-Amino-2-(2,3-dihidro-1H-inden-2-il)etanol: Estructura similar con una posición diferente del grupo amino.
2-Amino-2,3-dihidro-1H-indeno-5-carboxamida: Contiene una estructura de indano con un grupo carboxamida adicional.
Singularidad: 2-Amino-2-(2,3-dihidro-1H-inden-4-il)etanol es único debido a la presencia de ambos grupos amino e hidroxilo, que le confieren una reactividad química distinta y un potencial para diversas aplicaciones. Su disposición estructural específica permite interacciones únicas con dianas biológicas, lo que lo convierte en un compuesto valioso para la investigación y los fines industriales .
Comparación Con Compuestos Similares
2-Aminoindane: Shares a similar indane structure but lacks the hydroxyl group.
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol: Similar structure with a different position of the amino group.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an indane structure with an additional carboxamide group.
Uniqueness: 2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its specific structural arrangement allows for unique interactions with biological targets, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2 |
Clave InChI |
NWGVYUOUQYRLEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=CC=C2)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



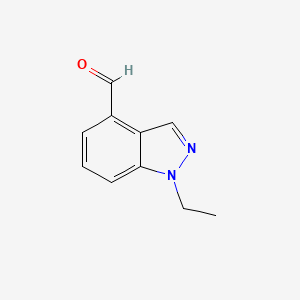
![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)

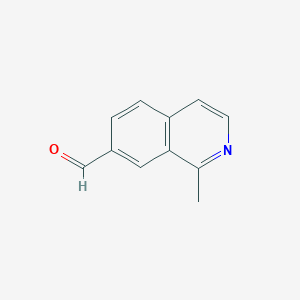
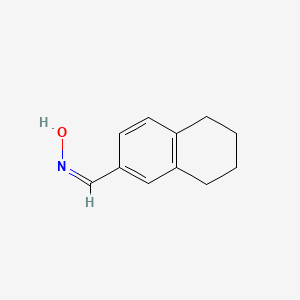
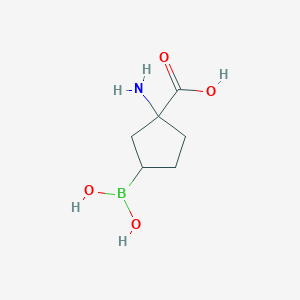
![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)

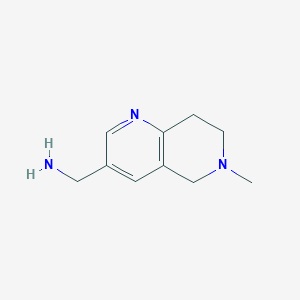
![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)
![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)

